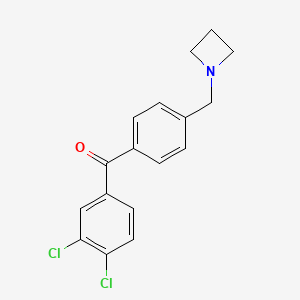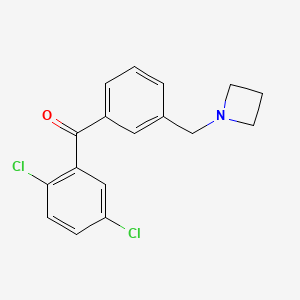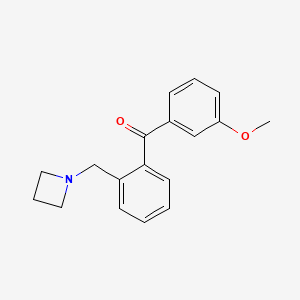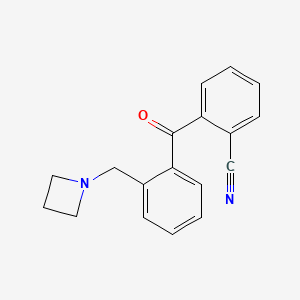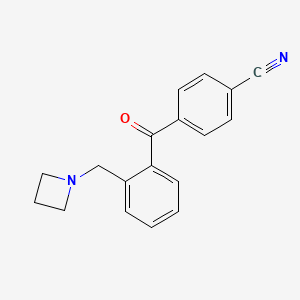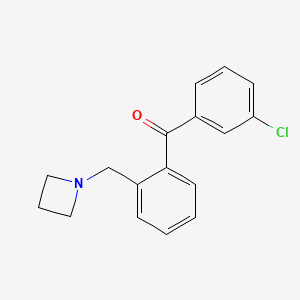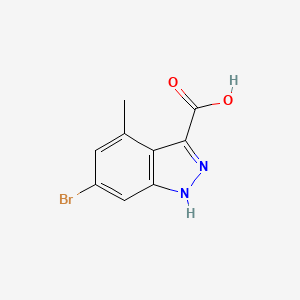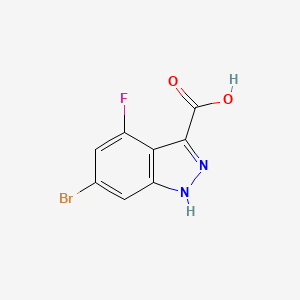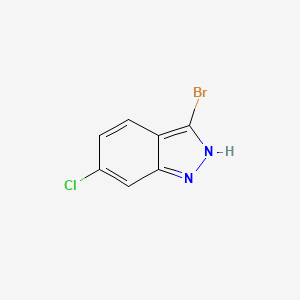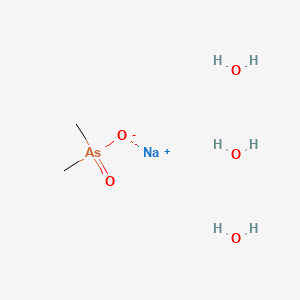
カコジル酸ナトリウム三水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- この化合物は無機ヒ素の主要な代謝産物 であり、その毒性学的効果について研究されてきました。
- それは、生物学的サンプルの調製と固定における緩衝剤 として使用されます .
カコジル酸: は、化学式 の有機ヒ素化合物です。通常、その の形で遭遇します。
科学的研究の応用
毒性学: カコジル酸は、毒性学研究におけるヒ素源として使用されてきました。
生物学的研究: 電子顕微鏡のためのサンプル調製中にバッファーとして役立ちます。
産業: 工業的用途は限られていますが、その特性はヒ素化合物を理解する上で関連しています。
作用機序
代謝: 生体内では、カコジル酸ナトリウムは代謝されて を生成します。
標的と経路: 正確な分子標的と経路は、依然として研究の対象となっています。
類似の化合物との比較
独自性: カコジル酸ナトリウムは、無機ヒ素の主要な代謝産物としての役割により、独特です。
類似の化合物: 他の関連する化合物には、 と があります。
生化学分析
Biochemical Properties
Sodium cacodylate trihydrate plays a crucial role in biochemical reactions due to its buffering capacity, which helps maintain a stable pH environment. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in protein crystallization as a precipitant due to its structural similarity to phosphate . Sodium cacodylate trihydrate has been utilized to investigate DNA condensation by polyamines, DNA melting, DNA triplex formation, and ribozyme folding . Additionally, it has been used to study the unfolding and anion binding of the protein subunit of Bacillus subtilis RNase P .
Cellular Effects
Sodium cacodylate trihydrate affects various types of cells and cellular processes. It has been shown to influence cell function by acting as a source of arsenic in toxicological research . This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study the cytotoxic effects of arsenic compounds in HeLa human tumor cells and bacterial cells . Sodium cacodylate trihydrate’s buffering capacity also prevents excess acidity during tissue fixation in microscopy studies .
Molecular Mechanism
At the molecular level, sodium cacodylate trihydrate exerts its effects through various binding interactions with biomolecules. It is metabolized to produce inorganic, trivalent arsenic in vivo, which can interact with proteins and enzymes . Sodium cacodylate trihydrate has been used to study enzyme inhibition and activation, as well as changes in gene expression. Its structural similarity to phosphate allows it to act as a precipitant in protein crystallization, facilitating the study of protein structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium cacodylate trihydrate can change over time. This compound is stable when stored at room temperature and is soluble in water, yielding a clear, colorless solution . It is important to avoid prolonged or repeated exposure, as it is toxic by inhalation and ingestion . Long-term effects on cellular function have been observed in in vitro and in vivo studies, particularly in toxicological research involving arsenic compounds .
Dosage Effects in Animal Models
The effects of sodium cacodylate trihydrate vary with different dosages in animal models. At lower doses, it can be used as a buffer in various biochemical applications. At higher doses, it has been shown to promote cancer formation in the kidney, bladder, thyroid gland, and liver in in vivo experiments using rat models . Toxic or adverse effects at high doses include acute toxicity and potential carcinogenicity .
Metabolic Pathways
Sodium cacodylate trihydrate is involved in metabolic pathways that produce inorganic, trivalent arsenic in vivo . This compound interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. It has been used as a source of arsenic in toxicological research to study the cytotoxic effects of arsenic compounds on cellular metabolism .
Transport and Distribution
Within cells and tissues, sodium cacodylate trihydrate is transported and distributed through various mechanisms. It is metabolized to produce inorganic arsenic, which can interact with transporters and binding proteins . This compound’s localization and accumulation within cells can affect its activity and function. Sodium cacodylate trihydrate’s buffering capacity also plays a role in its distribution within cellular environments .
Subcellular Localization
Sodium cacodylate trihydrate’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It has been used in the stabilization of fixatives for electron microscopy, allowing for the visualization of subcellular structures . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications, affecting its activity and function within cells .
準備方法
合成経路: カコジル酸は、 と を反応させることによって合成できます。
反応条件: 反応は通常、水性媒体中で起こります。
工業生産: 工業的に広く生産されているわけではありませんが、実験室規模で調製することができます。
化学反応の分析
反応: カコジル酸は、 、 、 など、さまざまな反応を起こす可能性があります。
一般的な試薬と条件:
主要な生成物: 生成物は特定の反応条件によって異なりますが、カコジル酸の誘導体を含む場合があります。
類似化合物との比較
Uniqueness: Sodium cacodylate is unique due to its role as a major metabolite of inorganic arsenics.
Similar Compounds: Other related compounds include and .
特性
CAS番号 |
6131-99-3 |
|---|---|
分子式 |
C2H9AsNaO3 |
分子量 |
179.00 g/mol |
IUPAC名 |
sodium;dimethylarsinate;trihydrate |
InChI |
InChI=1S/C2H7AsO2.Na.H2O/c1-3(2,4)5;;/h1-2H3,(H,4,5);;1H2 |
InChIキー |
IQQQKXANTROEHA-UHFFFAOYSA-N |
SMILES |
C[As](=O)(C)[O-].O.O.O.[Na+] |
正規SMILES |
C[As](=O)(C)O.O.[Na] |
物理的記述 |
Solid with a slight odor; Soluble in water; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] |
ピクトグラム |
Acute Toxic; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


